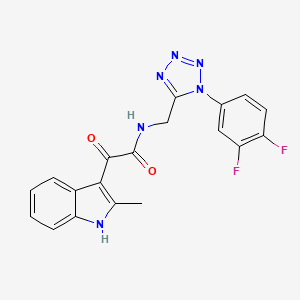
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C19H14F2N6O2 and its molecular weight is 396.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings, including its synthesis, biological evaluation, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Tetrazole Ring : The tetrazole moiety is synthesized through a [2+3] cycloaddition reaction between an azide and a nitrile, typically using 3,4-difluorobenzonitrile and sodium azide in the presence of a catalyst like zinc chloride under reflux conditions.
- Alkylation : The resulting tetrazole derivative is then alkylated with an appropriate alkylating agent (e.g., bromomethyl derivatives) in the presence of a base such as potassium carbonate.
- Coupling with Indole Derivative : Finally, the tetrazole derivative is coupled with 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid under optimized conditions to yield the target compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of tetrazole derivatives. For instance:
- In Vitro Antibacterial Studies : Various tetrazole compounds were tested against standard bacterial strains, showing minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL. Notably, some derivatives exhibited activity superior to Ciprofloxacin against clinical isolates of Staphylococcus epidermidis, with MIC values as low as 2 µg/mL .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Tetrazole Derivative A | 0.25 | E. coli |
| Tetrazole Derivative B | 2 | S. epidermidis |
| Ciprofloxacin | 16 | S. aureus |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines (HTB-140 for melanoma, A549 for lung carcinoma, and Caco-2 for colon adenocarcinoma) revealed that many tetrazole derivatives had IC50 values greater than 100 µM, indicating low cytotoxicity against these cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| HTB-140 | >100 |
| A549 | >100 |
| Caco-2 | >100 |
The mechanism by which this compound exerts its biological effects likely involves:
- Target Interaction : The tetrazole ring can mimic carboxylate groups, facilitating binding to enzyme active sites or receptor pockets.
- Hydrophobic Interactions : The difluorophenyl group enhances binding affinity through hydrophobic interactions and potential halogen bonding.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the tetrazole and indole moieties significantly influence biological activity. For example:
- Substituent Variations : Altering substituents on the indole or tetrazole rings can enhance antibacterial potency or alter cytotoxicity profiles.
Propriétés
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N6O2/c1-10-17(12-4-2-3-5-15(12)23-10)18(28)19(29)22-9-16-24-25-26-27(16)11-6-7-13(20)14(21)8-11/h2-8,23H,9H2,1H3,(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADRUSJEJWYTLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














